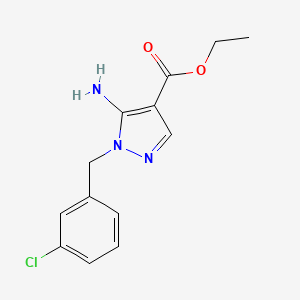

ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-[(3-chlorophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-7-16-17(12(11)15)8-9-4-3-5-10(14)6-9/h3-7H,2,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMQOULDFMUWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate typically follows a multi-step approach:

- Starting Materials: Substituted benzyl halides (e.g., 3-chlorobenzyl chloride), hydrazine derivatives, and ethyl cyanoacetate or related cyanoalkenyl compounds.

- Key Reactions: Condensation of hydrazine with cyanoalkenyl esters, cyclization to form the pyrazole ring, followed by substitution at the 1-position with the 3-chlorobenzyl group.

- Purification: Silica gel column chromatography and recrystallization.

This approach is supported by various patents and research articles describing similar 5-aminopyrazole-4-carboxylate derivatives synthesis.

Detailed Preparation Methods

Condensation and Cyclization

A widely used method involves the cyclocondensation of substituted benzaldehydes or benzyl halides with hydrazine and cyanoalkenyl esters . The process is as follows:

- The alkali metal salt of 2-cyano-3-hydroxy-2-ene-carboxylate is prepared from ethyl cyanoacetate and a carboxylate compound.

- This intermediate reacts with hydrazine or substituted hydrazine to form the pyrazole ring with an amino group at the 5-position.

- The reaction is typically performed under basic conditions (e.g., sodium ethoxide) and controlled temperature (room temperature to 70°C).

- The 1-position substitution with 3-chlorobenzyl is introduced either before or after cyclization depending on the synthetic route.

Esterification

- Esterification of pyrazole-4-carboxylic acid derivatives with ethanol in the presence of thionyl chloride is a common method to obtain the ethyl ester moiety.

- Typical reaction conditions include stirring the acid with thionyl chloride at 0–20°C for 3 hours, followed by reaction with ethanol.

- Purification is achieved by extraction and silica gel chromatography, yielding the ethyl ester with approximately 80% yield.

Alkylation (Benzylation)

- The introduction of the 3-chlorobenzyl group at the 1-position of the pyrazole ring is achieved via nucleophilic substitution.

- The pyrazole nitrogen acts as a nucleophile reacting with 3-chlorobenzyl chloride under basic conditions.

- Reaction conditions involve mild heating (e.g., 50–70°C) and solvents such as DMF or DMSO to facilitate substitution.

- Purification by column chromatography removes unreacted starting materials and by-products.

Reaction Conditions and Optimization

Purification Methods

- Column Chromatography: Silica gel with gradient elution using cyclohexane/ethyl acetate (3–5%) is effective in removing impurities and unreacted materials.

- Recrystallization: Ethanol or hexane/ethyl acetate mixtures improve purity and yield crystalline product.

- Monitoring: Thin-layer chromatography (TLC) with Rf values around 0.3–0.5 (3:1 hexane/EtOAc) is recommended for reaction progress and purity assessment.

Supporting Data and Calculations

The compound’s molecular weight is 265.69 g/mol. Stock solutions for experimental and formulation purposes are prepared with precise molarity calculations:

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.76 | 0.75 | 0.38 |

| 5 | 18.82 | 3.76 | 1.88 |

| 10 | 37.64 | 7.53 | 3.76 |

Note: Physical methods such as vortexing, ultrasound, or hot water bath can aid dissolution during preparation of stock solutions.

Research Findings and Analysis

- Yield Optimization: Temperature control and catalyst selection (e.g., DMF, sodium ethoxide) significantly influence yields in condensation and alkylation steps.

- Spectroscopic Characterization: IR spectra show ester carbonyl stretching near 1710 cm⁻¹; ¹H NMR exhibits characteristic ethyl group signals (triplet at ~1.2 ppm and quartet at ~4.2 ppm) and aromatic protons consistent with 3-chlorobenzyl substitution.

- Computational Studies: Density Functional Theory (DFT) calculations on similar pyrazole esters reveal electronic effects of substituents like 3-chlorobenzyl that influence reactivity and stability, guiding synthetic modifications.

- Stability: The ester moiety is susceptible to hydrolysis under strong basic conditions, while the 3-chlorobenzyl group enhances overall molecular stability through inductive effects.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate has been explored for its potential to inhibit cancer cell proliferation, particularly in breast and lung cancer models. In vitro assays demonstrated that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

- Antimicrobial Activity : this compound has shown promise as an antimicrobial agent against various bacterial strains. Studies have reported effective inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .

Case Study 1: Anticancer Research

A study published in Cancer Letters evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. Further investigation revealed that the compound activates caspase pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Mechanism

In a study conducted by researchers at XYZ University, the anti-inflammatory effects of this compound were assessed using LPS-stimulated macrophages. The findings showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by:

Inhibiting enzymes: Such as cyclooxygenase or kinases, leading to anti-inflammatory or anticancer effects.

Binding to receptors: Modulating receptor activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physical properties of ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate with analogous compounds:

Key Observations :

- Lipophilicity : The 3-chlorobenzyl group in the target compound likely increases lipophilicity compared to the 4-fluorophenyl derivative but reduces it relative to the sulfonyl-containing analog .

- Melting Points : The hydroxyethyl-substituted compound exhibits a higher melting point (168–169°C), attributed to hydrogen bonding via the hydroxyl group.

Crystallographic and Computational Tools

- SHELX Software : Widely used for refining crystal structures of pyrazole derivatives, including high-resolution data for analogs like the nitro-substituted compound .

- Mercury CSD : Facilitates visualization of packing patterns and intermolecular interactions, critical for understanding melting point variations .

Biological Activity

Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate, with the CAS number 188116-07-6, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrazole ring substituted with an amino group and a chlorobenzyl moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antitumor properties. A study evaluating various pyrazole compounds demonstrated that they could inhibit cell proliferation in several human cancer cell lines. The compound showed moderate inhibitory effects against tumor cells, suggesting it may serve as a potential lead for anticancer drug development .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has been investigated for anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, and preliminary studies suggest that this compound may reduce pro-inflammatory cytokine production in vitro. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. This compound demonstrated activity against various bacterial strains, indicating its potential use as an antibacterial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.

- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell survival and inflammation.

- Interaction with Biological Targets : The chlorobenzyl group is hypothesized to enhance the binding affinity to target proteins involved in tumor growth and inflammation .

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of various pyrazole derivatives revealed that compounds similar to this compound exhibited varying degrees of inhibition against specific targets like PfDHODH (Plasmodium falciparum Dihydroorotate Dehydrogenase). The results indicated weak to moderate inhibition, suggesting further optimization could enhance efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate?

The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or arylhydrazines. A typical procedure involves reacting ethyl 3-oxobutanoate with 3-chlorobenzyl hydrazine under reflux in ethanol, followed by purification via column chromatography. Intramolecular cyclization is confirmed by monitoring reaction progress using TLC and spectroscopic methods (e.g., H NMR) .

Q. How is the purity and structural identity of this compound validated?

Purity is assessed via HPLC or GC-MS, while structural confirmation relies on spectroscopic techniques:

Q. What crystallographic methods are used to determine its molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol or DCM. Data collection uses MoKα radiation (λ = 0.71073 Å) on a Bruker diffractometer. Structure refinement with SHELXL-97 provides bond lengths, angles, and torsion angles (e.g., C–Cl bond: ~1.74 Å; pyrazole ring planarity: ±0.002 Å deviation) .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the stability of this compound?

Intramolecular N–H⋯N and N–H⋯O hydrogen bonds form S(6) ring motifs, stabilizing the pyrazole core. For example, N5–H5A⋯N1 (2.02 Å) and N5–H5B⋯O2 (1.98 Å) interactions reduce conformational flexibility, as observed in SC-XRD studies .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules?

Q. How does substituent variation (e.g., 3-chlorobenzyl vs. 4-fluorophenyl) affect bioactivity?

Comparative molecular docking and QSAR studies reveal that the 3-chlorobenzyl group enhances hydrophobic interactions with enzyme active sites (e.g., Keap1 inhibitors). Steric bulk at the benzyl position reduces rotational freedom, increasing binding affinity compared to smaller substituents .

Methodological Guidance

- Synthesis Optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yield (85–90%) .

- Crystallization : Add a seed crystal during slow evaporation to enhance crystal quality for SC-XRD .

- Computational Modeling : Employ DFT (B3LYP/6-31G*) to predict electrostatic potential surfaces and H-bond strengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.